![molecular formula C16H18FN5O4S B2363550 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034599-81-8](/img/structure/B2363550.png)

4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

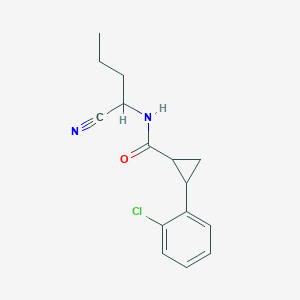

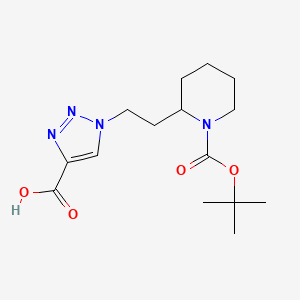

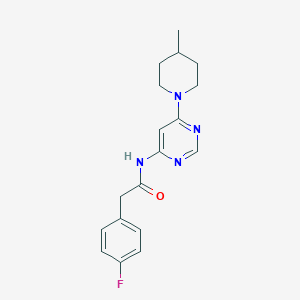

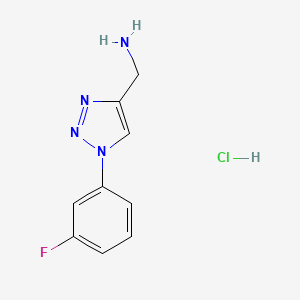

The compound “4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It is a nitrogen-containing heterocyclic compound, which are widely found in natural products, synthetic drugs, and functional materials .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . Under low-temperature conditions, ethylenediamine acts as a nucleophile, and an intermediate compound is first ring-opened and subsequently cyclized to obtain the final compound .Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution, dehydration, and cyclization .科学的研究の応用

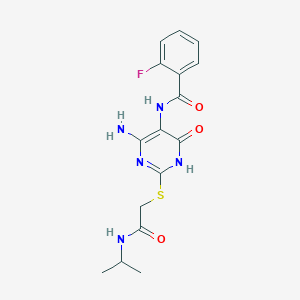

- Infectious diseases pose significant challenges to human health, necessitating the development of new antimicrobial agents. ETFC is part of a series of novel triazolo [4,3-a]pyrazine derivatives synthesized and characterized .

- Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .

- Among the synthesized triazolo [4,3-a]pyrazine derivatives, one compound (22i) showed excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively .

- Researchers have developed a convenient and transition metal-free method for synthesizing ETFC derivatives. This method offers a practical approach to obtaining these compounds .

Antibacterial Activity

Anti-Tumor Properties

Transition Metal-Free Synthesis

作用機序

Target of Action

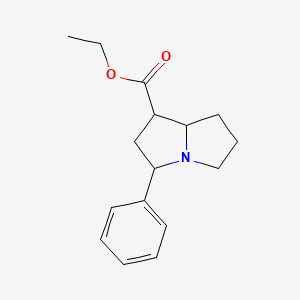

The primary targets of the compound 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

4-Ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide interacts with its targets by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .

Biochemical Pathways

The compound 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a disruption in the signaling pathways that promote these processes .

将来の方向性

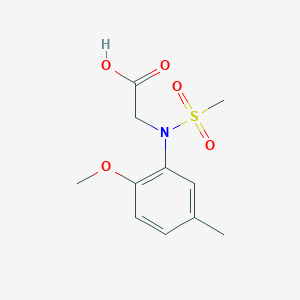

The future directions for research on “4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide” and similar compounds could involve further exploration of their antimicrobial and antiviral activities . Additionally, the structure–activity relationship of the [1,2,4]triazolo[4,3-a]pyrazine derivatives could be investigated further .

特性

IUPAC Name |

4-ethoxy-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O4S/c1-3-25-13-6-5-11(9-12(13)17)27(23,24)19-10-14-20-21-15-16(26-4-2)18-7-8-22(14)15/h5-9,19H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQFBSQJNAGYOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CN=C3OCC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)